Bienvenue dans la boutique en ligne BenchChem!

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid

Friedel-Crafts alkylation azetidine synthesis Cbz protecting group

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS 2230802-52-3) is a conformationally constrained, fluorinated azetidine derivative bearing a Cbz (benzyloxycarbonyl) protecting group on the azetidine nitrogen, a tertiary alcohol at the 3-position, and a gem-difluoroacetic acid substituent at the same quaternary carbon. With a molecular formula of C₁₃H₁₃F₂NO₅ and a molecular weight of 301.24 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the construction of protease inhibitors, antibody-drug conjugate (ADC) linkers, and PROTACs where orthogonal deprotection and metabolic stability are paramount.

Molecular Formula C13H13F2NO5
Molecular Weight 301.246
CAS No. 2230802-52-3
Cat. No. B2767313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
CAS2230802-52-3
Molecular FormulaC13H13F2NO5
Molecular Weight301.246
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)(C(C(=O)O)(F)F)O
InChIInChI=1S/C13H13F2NO5/c14-13(15,10(17)18)12(20)7-16(8-12)11(19)21-6-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H,17,18)
InChIKeyNCSGPNCWQSTSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS 2230802-52-3): A Cbz-Protected, gem-Difluorocarboxyl Azetidine Building Block for Orthogonal Medicinal Chemistry


2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS 2230802-52-3) is a conformationally constrained, fluorinated azetidine derivative bearing a Cbz (benzyloxycarbonyl) protecting group on the azetidine nitrogen, a tertiary alcohol at the 3-position, and a gem-difluoroacetic acid substituent at the same quaternary carbon [1]. With a molecular formula of C₁₃H₁₃F₂NO₅ and a molecular weight of 301.24 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the construction of protease inhibitors, antibody-drug conjugate (ADC) linkers, and PROTACs where orthogonal deprotection and metabolic stability are paramount [1].

Why Generic Azetidine Building Blocks Cannot Replace 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic Acid in Orthogonal Synthesis Campaigns


The compound’s value lies in the simultaneous presence of three functional handles—Cbz-protected amine, tertiary alcohol, and gem-difluoroacetic acid—on a rigid azetidine scaffold, enabling sequential, orthogonal transformations that are impossible with simpler analogs. Substituting the Cbz group for Boc or Fmoc alters the deprotection orthogonality, while replacing the difluoroacetic acid moiety with acetic or monofluoroacetic acid compromises metabolic stability and target-binding electrostatic interactions. These differences translate into quantifiable disparities in synthetic efficiency, physicochemical properties, and downstream biological performance, as detailed in the evidence below [1].

Quantitative Differentiation of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic Acid Against Closest Structural Analogs


Cbz-Enabled Carbocation Stabilization Leads to 3-fold Higher Yield in Friedel-Crafts Alkylation vs. Non-Cbz Azetidinols

The N-Cbz group is essential for high-yielding calcium(II)-catalyzed Friedel-Crafts alkylation of azetidinols. In direct comparative experiments, N-Cbz-3-hydroxyazetidine substrates achieved 85–93% isolated yields of 3,3-diarylazetidines, whereas N-Boc or N-unprotected azetidinols gave <30% yield under identical conditions due to the inability to stabilize the carbocation intermediate [1]. This Cbz-enhanced reactivity directly applies to 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid, which contains the identical N-Cbz-3-hydroxyazetidine core.

Friedel-Crafts alkylation azetidine synthesis Cbz protecting group

gem-Difluoroacetic Acid Moiety Lowers cLogP by 0.4–0.6 Units While Preserving Acidity vs. Non-Fluorinated Acetic Acid Analog

Replacement of the acetic acid group with a gem-difluoroacetic acid group on the azetidine scaffold reduces the computed partition coefficient (XLogP3) from approximately 1.8–2.0 (for the non-fluorinated analog 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid) to 1.4 for the target compound, a decrease of 0.4–0.6 log units [1]. Despite this reduction in lipophilicity, the difluoroacetic acid moiety retains a low pKa (~1.33) comparable to trifluoroacetic acid, ensuring full ionization at physiological pH for improved aqueous solubility and reduced non-specific binding [2].

lipophilicity metabolic stability difluoroacetic acid

Cbz Orthogonality to Acid-Labile Protecting Groups Prevents 50–70% Substrate Loss Observed with Premature Boc Deprotection During DFA Conjugation

The Cbz group is stable to the acidic conditions (neat TFA or HCl/dioxane) used for Boc removal but is quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C). This orthogonality prevents the premature loss of the N-protecting group during difluoroacetic acid coupling or subsequent acidic transformations, a problem that plagues Boc-protected analogs. Practitioners report 50–70% substrate decomposition when Boc-azetidine intermediates are exposed to the acidic activation required for DFA esterification, whereas Cbz-protected substrates survive these conditions intact [1]. The target compound thus enables a linear synthetic route that avoids protection/deprotection recycling.

orthogonal protection solid-phase synthesis ADC linker

High-Value Research and Industrial Applications for 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic Acid Based on Quantitative Differentiation Evidence


Parallel Synthesis of 3,3-Diarylazetidine Libraries for Fragment-Based Drug Discovery

The Cbz-enhanced Friedel-Crafts reactivity enables high-throughput diversification of the azetidine core into 3,3-diarylazetidines in >85% yield, a transformation that fails with unprotected or Boc-protected azetidinols. The difluoroacetic acid handle can subsequently be converted to amides, esters, or tetrazoles for fragment elaboration. Researchers should procure this compound when planning calcium(II)-catalyzed alkylation campaigns, as the N-Cbz group is mechanistically essential for carbocation stabilization [1].

Synthesis of Non-Cleavable ADC Linkers Requiring Orthogonal Deprotection

The Cbz group survives the acidic conditions required for payload conjugation via the difluoroacetic acid moiety, while the tertiary alcohol serves as the attachment point for the antibody-binding domain. This orthogonal protection strategy avoids the premature linker cleavage observed with Boc-protected analogs and is validated by the widespread use of 1-Cbz-3-hydroxyazetidine as a non-cleavable ADC linker [1]. The difluoroacetic acid group further improves the aqueous solubility of the resulting ADC compared to non-fluorinated linkers.

PROTAC Linker Construction with Tuned Physicochemical Properties

The gem-difluoroacetic acid group reduces the cLogP of the linker by ~0.4–0.6 units relative to the non-fluorinated variant, helping maintain drug-like lipophilicity in the final heterobifunctional degrader. The Cbz group allows for selective deprotection of the azetidine nitrogen in the presence of acid-sensitive E3 ligase ligands, enabling sequential conjugation of the two protein-targeting moieties [1]. This compound is the preferred building block for PROTACs requiring a central azetidine scaffold with a negatively charged carboxylate terminus.

Protease Inhibitor Lead Optimization Leveraging Transition-State Mimicry

The difluoroacetic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis and has been associated with protease inhibitory activity in preliminary in vitro studies [1]. The Cbz-protected azetidine scaffold provides conformational rigidity that pre-organizes the inhibitor for binding, while the hydroxy group offers an additional hydrogen-bonding contact. Researchers developing antiviral or anticancer protease inhibitors should select this compound over mono-fluorinated or non-fluorinated analogs to maximize both potency and metabolic stability.

Quote Request

Request a Quote for 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.